molecular formula C14H14ClNO2S B3927969 2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide

Cat. No. B3927969
M. Wt: 295.8 g/mol
InChI Key: RCCJGTNZNDXKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and cell survival. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide for lab experiments is its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for 2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide research. One possible direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of more water-soluble analogs of this compound could improve its efficacy and bioavailability for in vivo studies.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. While there is still much to be learned about this compound, its anti-tumor and anti-inflammatory effects make it a promising candidate for the development of new therapeutic agents. Future research will be needed to fully understand the potential of this compound and to identify potential drug targets.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)9-19-10-14(17)16-8-13-2-1-7-18-13/h1-7H,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCJGTNZNDXKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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